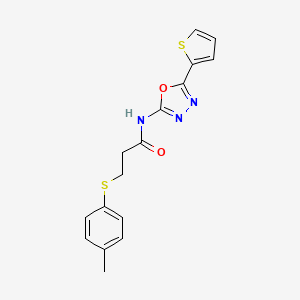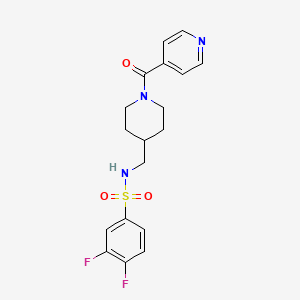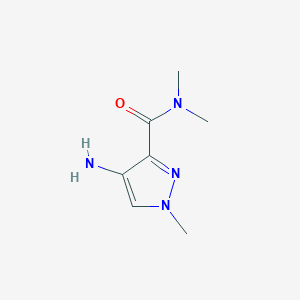![molecular formula C16H13FN2O3S2 B2649067 2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide CAS No. 923388-55-0](/img/structure/B2649067.png)
2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[d]thiazole ring.
Introduction of the fluorine atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the benzylsulfonyl group: This step involves the sulfonylation of the benzo[d]thiazole core using benzylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the acetamide linkage: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; typically carried out in an organic solvent such as dichloromethane or acetonitrile.
Reduction: LAH, NaBH4; typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophiles such as amines, thiols, alkoxides; typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of advanced materials such as organic semiconductors, fluorescent dyes, and sensors.
作用機序
The mechanism of action of 2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of enzymes: The compound may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.
Modulation of signaling pathways: The compound may modulate cellular signaling pathways, affecting cell proliferation, apoptosis, and inflammation.
Interaction with biomolecules: The compound may interact with proteins, nucleic acids, and other biomolecules, leading to changes in their function and activity.
類似化合物との比較
2-(benzylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide can be compared with other similar compounds, such as:
2-(benzo[d]thiazol-2-yl)acetamide: Lacks the benzylsulfonyl and fluorine substituents, resulting in different chemical and biological properties.
N-(4-fluorobenzo[d]thiazol-2-yl)acetamide: Lacks the benzylsulfonyl group, leading to differences in reactivity and biological activity.
2-(benzylsulfonyl)acetamide: Lacks the benzo[d]thiazole and fluorine substituents, resulting in different applications and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
2-benzylsulfonyl-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S2/c17-12-7-4-8-13-15(12)19-16(23-13)18-14(20)10-24(21,22)9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFIOICDDPJNSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC3=C(C=CC=C3S2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2648985.png)
![(3-bromophenyl)((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2648986.png)
![1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2648987.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2648989.png)
![[(2-Chloro-5-fluorophenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2648990.png)
![1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide](/img/structure/B2648994.png)
![2-(2-chloro-6-fluorophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2648997.png)
![6-BROMO-2-[4-(4-METHYLBENZOYL)PIPERAZIN-1-YL]-4-PHENYLQUINAZOLINE](/img/structure/B2648998.png)
![Isopropyl 5-(3-bromophenyl)-2-(ethylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2648999.png)
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid](/img/structure/B2649000.png)



![ethyl 4-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2649007.png)
